

Olopatadine-d3 N-Oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15513721 Get Quote

CAS Number: 1246832-94-9

This technical guide provides an in-depth overview of **Olopatadine-d3 N-Oxide**, a deuterated metabolite of the antihistamine and mast cell stabilizer, Olopatadine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical methods, and the biological pathways of its parent compound.

Physicochemical Properties

Olopatadine-d3 N-Oxide is a stable isotope-labeled form of Olopatadine N-Oxide, a primary metabolite of Olopatadine. The incorporation of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.



Property	Value	Reference
CAS Number	1246832-94-9	[1]
Molecular Formula	C21H20D3NO4	[1][2]
Molecular Weight	356.43 g/mol	[1][2]
Appearance	Pale Yellow Solid	[3]
Melting Point	108-112°C (decomposition)	[4][5]
Solubility	Soluble in Methanol	[4]
Storage	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	[3]
Alternate CAS Number (non-deuterated)	203188-31-2	[1]
Unlabelled CAS Number	173174-07-7	[1]

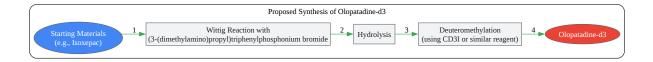
Synthesis and Experimental Protocols

The synthesis of **Olopatadine-d3 N-Oxide** involves a multi-step process, beginning with the synthesis of a deuterated Olopatadine intermediate, followed by N-oxidation. While a specific protocol for the d3 variant is not publicly detailed, a plausible synthetic route can be derived from the established synthesis of deuterated Olopatadine analogues and the general principles of N-oxidation of tertiary amines.

Proposed Synthesis of Olopatadine-d3

The synthesis of a deuterated analogue, Olopatadine-d6, has been described and can be adapted for the synthesis of the d3 variant. A key step involves the introduction of the deuterated methyl group. The following is a proposed workflow based on established chemical principles.





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Caption: Proposed synthetic workflow for Olopatadine-d3.

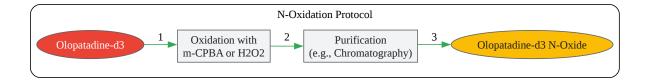
Methodology:

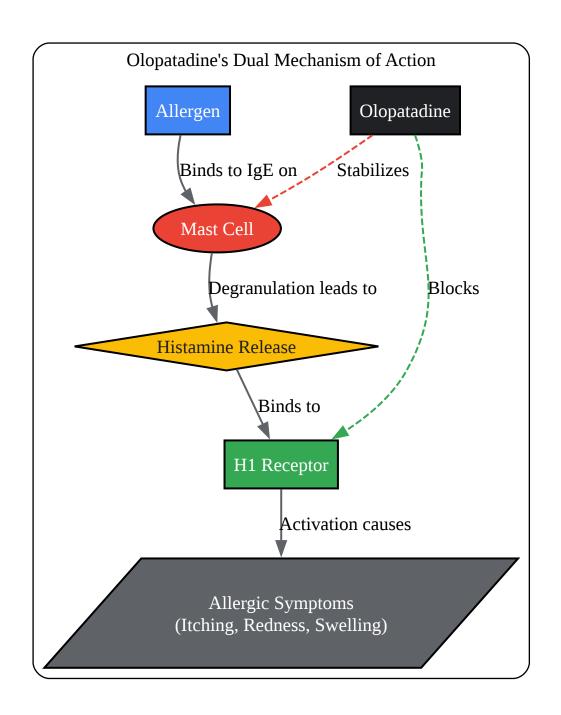
- Wittig Reaction: The synthesis would likely commence with a Wittig reaction between 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) and a suitable phosphonium ylide derived from (3-(methylamino)propyl)triphenylphosphonium bromide. This reaction establishes the propylidene side chain.
- Hydrolysis: Subsequent hydrolysis of the resulting ester or amide intermediate would yield the corresponding carboxylic acid.
- Deuteromethylation: The secondary amine would then be reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce the trideuteromethyl group, yielding Olopatadine-d3.

N-Oxidation to Olopatadine-d3 N-Oxide

The final step is the oxidation of the tertiary amine of Olopatadine-d3 to the corresponding Noxide.







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